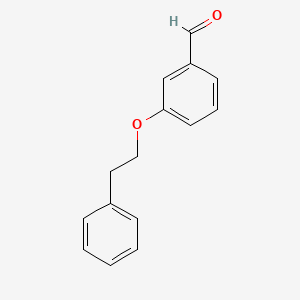

3-(2-Phenylethoxy)benzaldehyde

Overview

Description

3-(2-Phenylethoxy)benzaldehyde is a chemical compound with the empirical formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is this compound . The SMILES string representation is O=Cc1cccc(OCCc2ccccc2)c1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Catalytic Properties and Synthesis

- Improved Synthesis and Properties: An improved synthesis method for Cu3(BTC)2, a metal-organic framework compound, shows potential for enhancing catalytic properties, including the activation of benzaldehyde for liquid phase cyanosilylation. This compound exhibited a high specific pore volume and Lewis acid copper sites beneficial for catalysis (Schlichte, Kratzke, & Kaskel, 2004).

Enzyme Catalysis and Reaction Engineering

- Enzyme Catalyzed Asymmetric C–C-Bond Formation: The study explores the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives. This showcases the potential of using benzaldehyde derivatives in enzyme-catalyzed reactions for creating specific organic compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Organic Synthesis and Chemical Transformations

- Novel Synthesis of Naphthols and Naphthoquinones: Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes has led to novel methods for synthesizing 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, illustrating the utility of benzaldehyde derivatives in organic synthesis (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).

Photocatalysis and Environmental Applications

- Photocatalytic Conversion of Benzyl Alcohol: Research on graphitic carbon nitride, a metal-free catalyst, has demonstrated its effectiveness in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This highlights the role of benzaldehyde derivatives in green chemistry and environmental applications (Lima, Silva, Silva, & Faria, 2017).

Polymer Chemistry and Material Science

- Synthesis of Benzoxazine Monomers: A study on 2-substituted 1,3-benzoxazines has provided insights into the synthesis of these monomers using benzaldehyde, contributing to advances in polymer chemistry (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVROMYRIBEFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)

![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)

![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)

![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)

![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)